molecular formula C15H14BF4N3O3 B1148277 FAST BLUE RR SALT-TETRAFLUOROBORATE CAS No. 1799-23-1

FAST BLUE RR SALT-TETRAFLUOROBORATE

Cat. No.: B1148277
CAS No.: 1799-23-1
M. Wt: 371.09
Attention: For research use only. Not for human or veterinary use.
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Description

FAST BLUE RR SALT-TETRAFLUOROBORATE: is a diazonium salt with the chemical formula C15H14BF4N3O3 . It is commonly used in histological staining and biochemical assays due to its ability to form colored azo compounds upon reaction with phenolic compounds. This compound is particularly valued for its stability and reactivity in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: FAST BLUE RR SALT-TETRAFLUOROBORATE is typically synthesized through the diazotization of 4-benzoylamino-2,5-dimethoxyaniline followed by the reaction with tetrafluoroboric acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions: FAST BLUE RR SALT-TETRAFLUOROBORATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

FAST BLUE RR SALT-TETRAFLUOROBORATE is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of FAST BLUE RR SALT-TETRAFLUOROBORATE involves the formation of azo compounds through coupling reactions with phenolic compounds. The diazonium group reacts with the phenolic compound to form a stable azo bond, resulting in the formation of a colored dye. This reaction is facilitated by the presence of acidic conditions, which stabilize the diazonium group and promote the coupling reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high stability and reactivity, making it particularly suitable for applications requiring precise and reliable staining and detection. Its ability to form highly colored azo compounds also sets it apart from other diazonium salts .

Properties

CAS No.

1799-23-1

Molecular Formula

C15H14BF4N3O3

Molecular Weight

371.09

Origin of Product

United States

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